molecular formula C26H20ClF4N5O3S B2914242 N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide CAS No. 394214-78-9

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide

Cat. No.: B2914242
CAS No.: 394214-78-9
M. Wt: 593.98
InChI Key: KZRVWAVUTWAYSP-UHFFFAOYSA-N
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Description

This compound is a structurally complex 1,2,4-triazole derivative featuring multiple pharmacophoric motifs:

  • A 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group.
  • A sulfanyl (-S-) linkage at the 5-position of the triazole, connected to a carbamoylmethyl group.
  • A 2-chloro-5-(trifluoromethyl)phenyl carbamoyl moiety, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF4N5O3S/c27-20-11-6-16(26(29,30)31)12-21(20)33-24(38)15-40-25-35-34-22(36(25)18-9-7-17(28)8-10-18)13-32-23(37)14-39-19-4-2-1-3-5-19/h1-12H,13-15H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVWAVUTWAYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the phenyl and fluorophenyl groups via substitution reactions.
  • Attachment of the carbamoyl group through amide bond formation.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the carbamoyl group to an amine.

    Substitution: Halogen substitution reactions on the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions might include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Halogenating agents like N-bromosuccinimide or thionyl chloride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbamoyl group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological/physicochemical properties:

Compound Key Structural Differences Biological Activity Source
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl substitution at triazole 5-position; methylphenyl at triazole 4-position Not explicitly reported, but pyridinyl groups may enhance solubility and binding
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl group at triazole 5-position; phenyl at triazole 4-position Antifungal and antibacterial activity demonstrated in related triazole derivatives
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridinyl at triazole 5-position; variable aryl carbamoyl substitutions MIC values: 12.5–50 µg/mL against E. coli, S. aureus; antioxidant activity (IC50: ~40–60 µg/mL)
2-{[5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide} Oxadiazole core instead of triazole; phenoxyphenyl substitution Binds to GABA receptors (tritiated flumazenil assay)

Key Insights:

Thiadiazole analogs (e.g., in ) exhibit distinct tautomeric behavior compared to triazoles, influencing stability and reactivity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability and membrane permeability .
  • Pyridinyl substitutions (e.g., ) improve aqueous solubility due to nitrogen’s hydrogen-bonding capacity.

Biological Activity Trends: Compounds with 4-fluorophenyl groups (as in the target molecule) show enhanced antimicrobial potency compared to non-halogenated analogs . Phenoxyacetamide side chains (common in the target and ) correlate with anti-inflammatory activity in related derivatives .

Physicochemical and Spectroscopic Comparisons

Tautomerism and Stability:

  • The target compound’s triazole-thione tautomer (evidenced by IR νC=S at ~1250 cm⁻¹) is stabilized by resonance, similar to derivatives in .
  • Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione form predominates .

Biological Activity

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a triazole ring, phenoxyacetamide moiety, and various halogenated phenyl groups. The molecular formula is C21H18ClF3N4O5S, indicating the presence of sulfur and chlorine which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring is known for its ability to modulate enzyme activity, particularly in inhibiting cytochrome P450 enzymes and other drug-metabolizing enzymes. Additionally, the presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities by disrupting fungal cell wall synthesis or bacterial membrane integrity.

Anticancer Properties

Studies have demonstrated that triazole-containing compounds can exert cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, triazole derivatives have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various pathways including the modulation of apoptosis-related proteins.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. This activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes or by blocking pro-inflammatory cytokine production.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityThe compound exhibited significant inhibition against various bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Study 2 Anticancer ActivityDemonstrated selective cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. Induced apoptosis as evidenced by increased caspase activity.
Study 3 Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Functionalization of the triazole ring with a sulfanylacetamide group using chloroacetyl chloride and thiourea derivatives in dioxane/triethylamine .
  • Step 3 : Coupling of the 2-phenoxyacetamide moiety via nucleophilic substitution or amide bond formation .
    Characterization : Use HPLC (C18 column, acetonitrile/water gradient) for purity analysis, complemented by 1H^1H-/13C^{13}C-NMR to confirm regioselectivity and FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers validate the compound’s structural integrity and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., triazole derivatives) to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular weight (expected [M+H]+^+ ~650–700 Da range) .
  • Elemental Analysis : Ensure C, H, N, S, and F percentages align with theoretical values (e.g., F content from trifluoromethyl and fluorophenyl groups) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-chlorophenyl or adjust the triazole ring’s sulfanyl group) to assess impact on bioactivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like NK-1 receptors or ion channels (e.g., KCa3.1) .
  • In Vitro Assays : Test analogs in receptor-binding assays (e.g., 125I^{125}I-Substance P displacement for NK-1 antagonism) and measure IC50_{50} values .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate activity in multiple cell lines (e.g., CHO cells expressing hNK-1 receptors) with standardized protocols .
  • Metabolic Stability Testing : Use liver microsome assays to rule out false negatives due to rapid degradation .
  • Orthogonal Assays : Confirm anti-inflammatory activity via dual methods (e.g., resiniferatoxin-induced vascular permeability vs. cytokine ELISA) .

Q. What experimental designs optimize reaction yields and scalability?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, solvent ratio, catalyst loading) for key steps like triazole cyclization .
  • Flow Chemistry : Explore continuous-flow synthesis for hazardous steps (e.g., diazomethane reactions) to improve safety and reproducibility .
  • Scale-Up Protocols : Use gradient elution in preparative HPLC for gram-scale purification, minimizing solvent waste .

Q. What are the compound’s potential off-target effects, and how can they be mitigated?

  • Methodological Answer :
  • Selectivity Profiling : Screen against panels of related receptors (e.g., GPCRs, kinases) using radioligand competition assays .
  • Metabolite Identification : Incubate with hepatocytes and analyze via LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause toxicity .
  • Crystallographic Studies : Compare binding modes with off-target proteins to guide structural refinements .

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